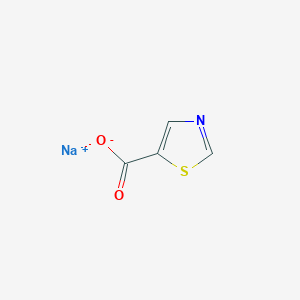

Sodium 1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-5-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBRAHHFSPRLBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Foundational Aspects of 1,3 Thiazole 5 Carboxylate Chemistry

Evolution of Thiazole (B1198619) Synthesis Methodologies

The synthesis of the thiazole ring has been a subject of extensive research for over a century, leading to a variety of effective methods. researchgate.net These methodologies are crucial for the eventual synthesis of thiazole-5-carboxylic acid and its sodium salt.

One of the most classical and widely recognized methods for thiazole ring synthesis is the Hantzsch thiazole synthesis . This method involves the cyclization reaction between α-halocarbonyl compounds and thioamides. researchgate.net While historically significant, research has continued to refine and develop novel synthetic routes.

Modern approaches to thiazole synthesis often focus on improving efficiency, yield, and environmental friendliness. These can include:

Domino alkylation-cyclization reactions.

Microwave-assisted synthesis, which can offer rapid and solvent-free conditions.

The use of various catalysts to promote the desired reactions.

The synthesis of 1,3-thiazole-5-carboxylic acid derivatives, the direct precursors to the sodium salt, has been a particular area of focus. For instance, research has demonstrated the synthesis of thiazole-5-carboxylic acid derivatives as potent inhibitors of enzymes like xanthine (B1682287) oxidase. researchgate.net These synthetic strategies often involve multi-step reactions starting from commercially available materials. rsc.org

A common route to obtaining the thiazole-5-carboxylate structure involves the condensation of thiourea (B124793) with a suitable chloroethylacetoacetate derivative to produce a substituted thiazole-5-carboxylate. researchgate.net This ester can then be hydrolyzed to the carboxylic acid, which can subsequently be converted to its sodium salt.

Pioneering Contributions to 1,3-Thiazole Ring Systems

The development of the aforementioned Hantzsch synthesis was a pivotal moment. This and other early methods for constructing the thiazole ring were instrumental in making a wide range of thiazole derivatives accessible for further investigation. researchgate.net

In more recent times, the work of numerous research groups has expanded the utility of thiazoles, including those with a carboxylate group at the 5-position. These contributions have been crucial in identifying the potential of these compounds in various applications, from medicinal chemistry to materials science. For example, the design and synthesis of thiazole-5-carboxylic acid derivatives as potential kinase inhibitors for cancer treatment highlight the ongoing innovation in this field. nih.gov

Structural Significance within Heterocyclic Chemistry

The 1,3-thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization. wikipedia.org This aromaticity contributes to its stability and influences its chemical reactivity. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment.

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This is due to its ability to engage in various non-covalent interactions with biological targets.

The carboxylate group at the 5-position of the thiazole ring adds another layer of functionality. The carboxylic acid can act as a hydrogen bond donor and acceptor, and upon deprotonation to form the carboxylate salt (like Sodium 1,3-thiazole-5-carboxylate), it becomes a negatively charged group that can participate in ionic interactions. This functionality is often key to the biological activity or material properties of the molecule.

The structural features of the thiazole-5-carboxylate moiety have been explored in the context of coordination chemistry, where the thiazole nitrogen and the carboxylate oxygen atoms can coordinate to metal ions. researchgate.net This ability to form metal complexes further expands the potential applications of this class of compounds.

Compound Data

Below are tables detailing the properties of the parent compound, Thiazole-5-carboxylic acid, and its sodium salt.

Table 1: Properties of Thiazole-5-carboxylic acid

| Property | Value |

| Synonym | 5-Thiazolecarboxylic acid chemimpex.com |

| CAS Number | 14527-41-4 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C4H3NO2S chemimpex.comsigmaaldrich.com |

| Molecular Weight | 129.14 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Pale yellow solid chemimpex.com |

| InChI Key | YZVFSQQHQPPKNX-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | OC(=O)c1cncs1 sigmaaldrich.com |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 26862-80-6 guidechem.com |

| Molecular Formula | C4H2NNaO2S guidechem.com |

| Molecular Weight | 151.12 g/mol (calculated) |

| InChI Key | UJBRAHHFSPRLBT-UHFFFAOYSA-M guidechem.com |

| Canonical SMILES | C1=C(SC=N1)C(=O)[O-].[Na+] guidechem.com |

Synthetic Methodologies for 1,3 Thiazole 5 Carboxylate and Its Derivatives

Classical and Established Synthetic Routes to Thiazole (B1198619) Carboxylates

The foundational methods for thiazole synthesis have provided chemists with reliable pathways to a wide array of derivatives. These reactions are characterized by their well-understood mechanisms and broad applicability.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is arguably the most common and versatile method for constructing the thiazole ring. youtube.comresearchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. youtube.comyoutube.com This reaction is known for its simplicity and generally high yields. youtube.com

The mechanism commences with an SN2 reaction where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. youtube.comyoutube.com This is followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.com The aromaticity of the final product provides a strong thermodynamic driving force for the reaction. youtube.com

A common variation involves the use of thiourea (B124793) in place of a simple thioamide, which leads to the formation of 2-aminothiazoles. youtube.com To obtain thiazole-5-carboxylates, the starting α-haloketone must contain an ester group. For instance, the reaction of ethyl 2-chloroacetoacetate with a thioamide would yield a thiazole with a carboxylate group at the 5-position. The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently converted to its sodium salt. researchgate.net

| α-Haloketone Derivative | Thioamide Derivative | Key Conditions | Resulting Thiazole Derivative | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole | youtube.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and various benzaldehydes | One-pot, catalyst (SiW.SiO2), heat or ultrasound | Substituted Hantzsch thiazole derivatives | acs.org |

| Ethyl bromopyruvate | Thiobenzamide | Ethanol, reflux | Ethyl 2-phenylthiazole-4-carboxylate | Generic Example |

The Cook-Heilbron synthesis, discovered by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947, provides a key route to 5-aminothiazoles. researchgate.net This reaction involves the interaction of an α-aminonitrile or an aminocyanoacetate with reagents like carbon disulfide, isothiocyanates, or dithioacids. researchgate.net The reaction proceeds under mild conditions, often at room temperature. researchgate.net

When ethyl aminocyanoacetate is used as a starting material, the resulting product is a 5-amino-4-carbethoxythiazole. researchgate.net For example, reacting ethyl aminocyanoacetate with dithiophenylacetic acid yields 5-amino-4-carbethoxy-2-benzylthiazole. researchgate.net While this method directly furnishes an amino group at the C5 position, subsequent chemical modifications would be necessary to convert the amino group to the desired carboxylate functionality, a process that can be complex. However, it represents a valid, albeit indirect, pathway to the broader class of thiazole-5-carboxylate derivatives.

The Herz synthesis is a well-known reaction for the formation of 1,2,3-benzothiadiazoles. It involves the reaction of an aniline (B41778) derivative with sulfur monochloride (S₂Cl₂) to form a 1,2,3-benzothiadiazolylium chloride, known as a Herz salt. This salt can then be converted to various other compounds. The Herz reaction is specific to the synthesis of this particular fused heterocyclic system and is not typically employed for the synthesis of 1,3-thiazoles. Adaptations of this reaction for the direct synthesis of 1,3-thiazole-5-carboxylates are not described in mainstream chemical literature, as the precursors and reaction mechanism are fundamentally different from those required for thiazole ring formation.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.org These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. acs.orgresearchgate.net

Several MCRs have been developed for the synthesis of thiazole derivatives. A common strategy is a three-component condensation of an aldehyde, a primary amine, and a sulfur source. For the synthesis of thiazole-5-carboxylates, a variant of the Hantzsch synthesis can be performed as a one-pot, three-component reaction. For example, an α-haloketone, a thioamide, and an aldehyde can be condensed to yield highly substituted thiazoles. acs.org Another approach involves the reaction of arylglyoxals, thiobenzamides, and lawsone in acetic acid to produce fully substituted lawsone-1,3-thiazole hybrids in excellent yields. nih.gov Chemoenzymatic one-pot multicomponent synthesis has also been reported, where secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate react in the presence of trypsin to produce thiazole derivatives with high yields under mild conditions. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Silica supported tungstosilisic acid, heat or ultrasound | Substituted Hantzsch thiazoles | acs.org |

| Phenylglyoxal monohydrate | Lawsone | Thiobenzamide | Acetic acid, 90 °C | Lawsone–1,3-thiazole hybrids | nih.gov |

| Secondary amines | Benzoyl isothiocyanate | Dimethyl but-2-ynedioate | Trypsin, ethanol, 45 °C | Substituted thiazoles | rsc.org |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | Substituted pyrazole-4-carbaldehyde | Orthophosphoric acid, acetonitrile | Thiazole-pyrazole hybrids | researchgate.net |

Modern and Green Chemistry Approaches in 1,3-Thiazole-5-Carboxylate Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic routes. These methods aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects like solvent choice, energy efficiency, and the use of renewable resources or catalysts. nih.gov

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. youtube.com

The Hantzsch thiazole synthesis has been successfully adapted to solvent-free conditions. For instance, the reaction of α-haloketones and thiourea can be carried out by grinding the reactants together in a mortar and pestle, sometimes with a few drops of a wetting agent like ethanol, to produce thiazole derivatives in high yields with short reaction times. youtube.com This method is not only environmentally friendly but also economically advantageous due to reduced solvent costs and simpler work-up procedures. youtube.com

Other green approaches include the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. The use of recyclable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these synthetic methods by allowing the catalyst to be easily recovered and reused. acs.org Ultrasound and microwave irradiation are also employed as alternative energy sources to conventional heating, often leading to dramatically reduced reaction times and improved yields. acs.orgnih.gov

| Method | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Solvent-Free Hantzsch Synthesis | Grinding reactants in a mortar and pestle at room temperature. | Reaction of 2'-hydroxy-5'chloro-α-haloketones and thiourea. | youtube.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate the reaction. | One-pot synthesis of Hantzsch thiazoles using a reusable catalyst. | acs.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Synthesis of hydrazinyl thiazoles under solvent and catalyst-free conditions. | nih.gov |

| Aqueous Media Synthesis | Use of water as a green solvent. | Synthesis of 2-amino-4-alkyl/arylthiazole-5-carboxylates using β-cyclodextrin in water. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. This technique significantly reduces reaction times, often from hours to minutes, while providing cleaner products and higher yields compared to conventional heating methods. clockss.orgjusst.org

One-pot, multi-component reactions are particularly well-suited for microwave assistance. For instance, the synthesis of highly substituted ethyl 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been achieved by reacting 2-aminothiazole (B372263), an aldehyde, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation. clockss.org This catalyst-free approach is noted for its rapid reaction time and high yields. clockss.org A comparison with conventional heating, which required 48 hours to achieve a 30% yield, demonstrated that microwave heating dramatically improved efficiency. clockss.org Similarly, 2-aminothiazole derivatives have been synthesized from substituted ketones, thiourea, and iodine under microwave conditions, with reactions completing in just 5 to 15 minutes. jusst.org

The synthesis of novel 1-thiazolyl-pyridazinedione derivatives has also been accomplished via a microwave-assisted multi-component reaction using an eco-friendly chitosan (B1678972) basic catalyst, resulting in high yields and short reaction times. jusst.org These examples highlight the broad applicability and advantages of microwave irradiation in synthesizing complex thiazole-containing structures.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Product Class | Reactants | Catalyst/Solvent | Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid | 100-450 W | - | High | clockss.org |

| 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | 2-Aminobenzo[d]thiazole, Aldehyde, Ethyl acetoacetate | Acetic acid | - | - | 85-93 | clockss.org |

| 2-Aminothiazole derivatives | Substituted ketone, Thiourea, Iodine | - | 170 W | 5-15 min | High | jusst.org |

| 1-Thiazolyl-pyridazinedione derivatives | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Chitosan / Ethanol | 500 W / 150 °C | 4-8 min | High | jusst.org |

Ultrasound-Mediated Synthetic Strategies

Ultrasound irradiation offers another energy-efficient and green alternative for chemical synthesis. Sonochemistry can enhance reaction rates and yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been successfully applied to the synthesis of various thiazole-5-carboxylate derivatives.

A notable application is the high-yield synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through the nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate using primary, secondary, and aryl amines under ultrasonic irradiation. uq.edu.au This approach has proven effective for creating a library of aminothiazole derivatives.

Ultrasound has also been utilized in one-pot, three-component reactions. For example, ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netresearchgate.netorganic-chemistry.orgdiazaphosphole-6-carboxylates were synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, and ethyl dichlorophosphite. nih.govrsc.org The use of ultrasound at 50 °C with triethylamine (B128534) as a catalyst afforded the desired products in high yields within a short timeframe of 30-90 minutes, a significant improvement over conventional heating which required 8 hours of reflux. nih.gov

Furthermore, the synthesis of new Hantzsch thiazole derivatives has been achieved by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes under ultrasonic irradiation, using silica-supported tungstosilisic acid as a reusable catalyst, yielding products in the 79-90% range. mdpi.combepls.com

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Product | Method | Catalyst | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netresearchgate.netorganic-chemistry.orgdiazaphosphole-6-carboxylates | Ultrasound | Triethylamine | 50 °C | 30-90 min | High | nih.govrsc.org |

| Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netresearchgate.netorganic-chemistry.orgdiazaphosphole-6-carboxylates | Conventional | Triethylamine | 60 °C (Reflux) | 8 h | - | nih.gov |

| New Hantzsch thiazole derivatives | Ultrasound | SiW/SiO₂ | - | - | 79-90 | mdpi.com |

| New Hantzsch thiazole derivatives | Conventional | SiW/SiO₂ | - | - | Good | mdpi.com |

Catalysis in Thiazole-5-Carboxylate Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The formation of the thiazole-5-carboxylate ring is no exception, with various catalytic systems being developed to streamline its synthesis.

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, as they simplify product purification and reduce waste. Several such systems have been successfully employed for thiazole synthesis.

Silica-supported tungstosilisic acid (SiW/SiO₂) has been used as a reusable solid support catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, demonstrating good yields and the ability to be recovered by simple filtration. mdpi.combepls.com Another green approach utilizes chitosan-based biocatalysts. A terephthalohydrazide chitosan hydrogel has been reported as an efficient, eco-friendly heterogeneous basic catalyst for producing bioactive thiazole derivatives. nih.gov Similarly, a chitosan-capped calcium oxide nanocomposite has been shown to be an effective heterogeneous base promoter for thiazole production. nih.gov Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂, offer another innovative solution, allowing for easy recovery using a magnet and reuse over multiple cycles without significant loss of activity. researchgate.net

Avoiding the use of transition metals is often desirable to prevent product contamination and reduce costs. Metal-free catalytic systems for thiazole synthesis typically rely on organocatalysts or simple reagents like iodine.

The Hantzsch thiazole synthesis can be improved using catalyst-free conditions under microwave irradiation. bepls.com In other instances, bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used as eco-friendly, safe, and recyclable catalysts that provide excellent yields and reduce reaction times. bepls.com Iodine has also been utilized as a catalyst in the [3+2]-cycloaddition of benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride to produce 5-amino-1H-pyrrole-2-carboxylates, a reaction that showcases the potential for iodine to catalyze related heterocycle formations. rsc.org Tetraalkylammonium hydroxide (B78521) has been used as a catalyst for the synthesis of 1,5-diaryl-1,2,3-triazoles, demonstrating a simple, transition-metal-free approach that is not sensitive to air or moisture. researchgate.net

Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can also act as catalysts or co-catalysts in organic reactions. The synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates has been achieved from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid. researchgate.net For example, using [bmim][BF₄] as the solvent for the reaction of aryl ketones, N-bromosuccinimide, and thiourea derivatives resulted in good to excellent yields, with the ionic liquid being reusable for up to five cycles. researchgate.net

The choice of ionic liquid can influence reaction outcomes. In the synthesis of substituted thiazoles from phenacyl bromides and thiourea, [BMIM]BF₄ gave a 96% yield, while [BMIM]ClO₄ yielded only 48%, suggesting that the basicity of the anion plays a crucial role. mdpi.com One-pot conversions of ketones to thiazoles have been successfully carried out in ionic liquids like [bmim]PF₆ and [bmpy]Tf₂N, which serve as recyclable reaction media. scirp.org

Table 3: Catalytic Systems for Thiazole Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Type | Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Heterogeneous | SiW/SiO₂ | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Hantzsch thiazole derivatives | 79-90 | mdpi.combepls.com |

| Heterogeneous Biocatalyst | Terephthalohydrazide chitosan hydrogel | Thiosemicarbazone derivative, hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Thiazole derivatives | High | nih.gov |

| Metal-Free | DABCO | 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide | Thiazole derivatives with benzofuran (B130515) moiety | Good-Excellent | bepls.com |

| Ionic Liquid | [bmim][BF₄] | Aryl ketones, N-bromosuccinimide, thiourea derivatives | 2-(Arylamino)thiazoles | 78-89 | researchgate.net |

| Ionic Liquid | [bmim]PF₆ | Acetophenone, NBS, Thiobenzamide | 2,4-Diphenylthiazole | Good | scirp.org |

Electrochemical Oxidative Cyclization Pathways

Electrosynthesis represents a green and sustainable methodology that avoids the need for chemical oxidants by using electricity to drive reactions. organic-chemistry.orgresearchgate.net This approach has been successfully applied to the synthesis of thiazoles through oxidative cyclization.

A notable example is the electrochemical oxidative cyclization of enaminones with thioamides, which produces thiazoles in good yields under metal- and oxidant-free conditions. researchgate.netorganic-chemistry.org This method involves a cascade C-H thiolation and C-N amination to form the thiazole ring. researchgate.net The process is characterized by its mild reaction conditions and simplicity. organic-chemistry.org

The scope of electrochemical synthesis is broad, allowing for the formation of various substituted thiazoles. For instance, the direct electrochemical dehydrogenative C-H phosphonylation of thiazole derivatives has been reported, showcasing a green and efficient strategy for C-H functionalization. researchgate.net This method operates at room temperature, uses electricity as the sole oxidant, and generates hydrogen gas as the only byproduct. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of benzazoles, including benzothiazoles, via the oxidative cyclization of o-aminothiophenol and aldehydes, demonstrating the practicality of this approach for creating fused heterocyclic systems. rsc.org

Compound Index

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 2-Aminobenzo[d]thiazole |

| 2-Aminothiazole |

| 2-chloro-1,3-dicarbonyl compounds |

| 2-chloro-6-methylaniline |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| Acetic acid |

| Aldehyde |

| Amines (primary, secondary, aryl) |

| Aromatic aldehydes |

| Aryl ketones |

| Benzimidazole |

| Benzothiazole (B30560) |

| Benzoxazine |

| [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) |

| [bmim]PF₆ (1-butyl-3-methylimidazolium hexafluorophosphate) |

| [bmpy]Tf₂N (N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide) |

| Chitosan |

| Enaminones |

| Ethyl 2-amino-1,3-thiazole-5-carboxylates |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netresearchgate.netorganic-chemistry.orgdiazaphosphole-6-carboxylates |

| Ethyl 2-bromo-1,3-thiazole-5-carboxylate |

| Ethyl 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |

| Ethyl acetoacetate |

| Ethyl dichlorophosphite |

| Ethyl glycinate hydrochloride |

| Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂ |

| Iminoisobenzofuran |

| Iodine |

| Maleic anhydride |

| N-bromosuccinimide (NBS) |

| o-aminothiophenol |

| Oxazoline |

| Phenacyl bromides |

| Silica-supported tungstosilisic acid (SiW/SiO₂) |

| Sodium 1,3-thiazole-5-carboxylate |

| Tetraalkylammonium hydroxide |

| Tetrahydrofuran (THF) |

| Thioamides |

| Thiourea |

Mechanochemistry in Thiazole Synthesis

Mechanochemistry, a solvent-free and environmentally conscious synthetic approach, has emerged as a powerful tool for organic synthesis. nih.gov This method utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.gov In the context of thiazole synthesis, mechanochemical methods can offer advantages in terms of reaction times, yields, and simplified purification processes. nih.gov

A notable example involves the synthesis of thiazolidinone-triazole derivatives, which shares foundational principles applicable to thiazole synthesis. nih.gov In these "ball milling-type" reactions, the surface of a custom-made copper flask and a hanging ball provide the catalytic sites, initiating the reaction with copper metal in a zero-oxidation state. nih.gov Researchers have demonstrated that grinding reagents together in a copper vessel can effectively catalyze cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This approach, where the reaction vessel itself serves as the catalyst, circumvents the need for traditional soluble copper catalysts and simplifies product work-up. nih.gov The coupling of an alkyne and a benzyl (B1604629) azide (B81097) via this mechanochemical approach has been shown to produce thiazolidinone-triazole derivatives in good yields, ranging from 73–80%. nih.gov

| Reactants | Method | Catalyst | Yield |

| (Z)-2-(phenylamino)-5-[2-(prop-2-yn-1-yloxy)benzylidene]thiazol-4(5H)-one and Benzyl Azides | Grinding in a custom-made copper flask | Copper flask surface | 73-80% |

This surface-scratching technique highlights the potential of mechanochemistry to create complex heterocyclic systems like thiazoles under mild and solventless conditions.

Solid-Phase Synthetic Strategies for 1,3-Thiazole-5-Carboxylate Derivatives

Solid-phase synthesis (SPS) is a cornerstone technique for the rapid generation of chemical libraries, valued for its simplified purification processes and amenability to automation. rsc.org This methodology has been extensively applied to the synthesis of diverse thiazole derivatives, allowing for the systematic introduction of various functional groups to explore structure-activity relationships. mdpi.comnih.govresearchgate.net The preparation of 2,4,5-trisubstituted thiazole libraries demonstrates the power of this approach, where a core thiazole skeleton is assembled on a solid support and subsequently decorated with diverse building blocks. nih.gov

The general strategy involves anchoring a starting material to a polymer resin, carrying out a sequence of reactions, and finally cleaving the desired product from the support. nih.govnih.gov This method has been successfully used to construct libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, achieving high yields over multiple synthetic steps. rsc.org For instance, a library of 36 such derivatives was built with average yields of 63–93% over a six-step synthesis. rsc.org

Traceless Linker Methodologies

A sophisticated advancement in solid-phase synthesis is the use of traceless linkers. These linkers connect the molecule to the solid support but leave no residual atoms or functionality on the target molecule after cleavage. nih.govcombichemistry.comacs.org This "scarless" release is highly desirable for generating small molecules that are indistinguishable from those made by traditional solution-phase methods. acs.org

A prominent example is the use of a sulfur-based traceless linker for the synthesis of 1,3-thiazole-based peptidomimetics. rsc.org The synthesis begins with the conversion of a standard chloromethyl polystyrene resin (Merrifield resin) into a support functionalized with a sulfur linker unit. rsc.org The thiazole core is constructed on this linker, and after subsequent modifications, the final product is cleaved from the resin. rsc.org The cleavage step is designed so that the point of attachment to the linker becomes a simple, non-functionalized part of the final molecule. nih.govrsc.org Using this strategy, 1,3-thiazole-based peptidomimetics have been obtained in moderate yields with high purity. rsc.org

Fmoc Solid-Phase Peptide Synthesis Applications

The robust and widely used Fluorenylmethyloxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS) has been elegantly adapted for the creation of thiazole-containing peptidomimetics. rsc.orgnih.gov The Fmoc group, which is stable to acidic conditions but readily removed by a mild base like piperidine (B6355638), provides orthogonal protection for the α-amino group of amino acids. nih.govnih.gov

In the synthesis of thiazole-based structures, the thiazole core, often a 4-amino-1,3-thiazole-5-carboxylate, is prepared on a solid support. rsc.org Peptide chains can then be elongated from the amino group at the C4 position using standard Fmoc-SPPS protocols. rsc.org This involves the sequential coupling of Fmoc-protected amino acids, followed by deprotection of the Fmoc group to liberate a new N-terminus for the next coupling cycle. rsc.orgnih.govresearchgate.netbenthamdirect.com This integration of thiazole chemistry with well-established peptide synthesis techniques allows for the creation of complex hybrid molecules that merge the structural features of peptides and heterocyclic scaffolds. rsc.org

| Step | Reagents/Conditions | Purpose |

| Coupling | Fmoc-amino acid, K₂CO₃, 1,4-dioxane, 80 °C | Acylation of the thiazole's amino group |

| Deprotection | 5% piperidine in DMF | Removal of the Fmoc protecting group |

| Cleavage | TFA/CH₂Cl₂ cocktail | Release of the final peptidomimetic from the resin |

Resin-Supported Thiazole Intermediate Preparation

The successful solid-phase synthesis of thiazole derivatives hinges on the efficient preparation of the core heterocyclic ring while it is attached to the polymer support. nih.govresearchgate.net Several strategies have been developed to construct the thiazole ring directly on the resin.

One common approach involves the Hantzsch thiazole synthesis, where a resin-bound thioamide is reacted with an α-halocarbonyl compound. youtube.comyoutube.com For example, a resin-bound cyclic thiourea can be generated from a resin-supported amino acid. nih.gov This intermediate is then reacted with an α-haloketone to form a resin-bound isothiourea, which upon treatment with a cleavage cocktail like anhydrous HF, simultaneously cyclizes and releases the final dihydroimidazo[2,1-b]thiazole product. nih.gov

Another method involves preparing a key intermediate, such as ethyl 4-amino-1,3-thiazole-5-carboxylate, on the resin. This can be achieved by reacting a resin-supported cyanocarbonimidodithioate with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (TEA). rsc.org Alternatively, a core skeleton like 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone can be synthesized on the resin through a cyclization reaction involving a carbamimidothioate linker. nih.gov These resin-bound intermediates serve as versatile platforms for further diversification.

Reactivity and Reaction Mechanisms of 1,3 Thiazole 5 Carboxylate Scaffolds

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. The π-electron density distribution, calculated to be highest at the C5 position, dictates that electrophilic substitution occurs preferentially at this site, followed by the C4 position. nih.gov Conversely, the C2 position is the most common site for nucleophilic attack. nih.gov The acidity of the ring protons follows the order C2 > C5 > C4. nih.gov

Donor-Acceptor Interactions

Thiazole can act as a weak electron-donor unit in donor-acceptor conjugated materials. rsc.org This property allows for the tuning of electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.org For instance, substituting thiophene (B33073) with thiazole in donor-acceptor alternating conjugated polymers can lead to a simultaneous downshift of both HOMO and LUMO levels, while the energy bandgap remains largely unchanged. rsc.org

In more complex systems, such as those involving thiazolo-[5,4-d]thiazole bridges, the thiazole core can exhibit π-accepting features. nih.gov The electronic behavior and the nature of the donor-acceptor interactions are influenced by the metal ions and ancillary ligands present in the complex. nih.gov

Intramolecular Nucleophilic Substitution

Intramolecular nucleophilic substitution is a key reaction for the synthesis of various fused thiazole derivatives. nih.govtandfonline.com This process often involves the cyclization of a precursor containing a nucleophilic group and a suitable leaving group. For example, 5-Methyl-N-phenylthiazol-2-amine can be synthesized via the intramolecular nucleophilic substitution of 1-(2-bromoallyl)-3-phenylthiourea. tandfonline.com Similarly, the cyclization of N-monosubstituted thioamides with α-halocarbonyl compounds is a valuable method for preparing thiazolium salts, which are important intermediates in organic synthesis. tandfonline.com

The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates a complex pathway involving nucleophilic substitution at multiple centers, leading to the formation of rearranged products through seleniranium intermediates. mdpi.com

Regioselective Functionalization at Thiazole Positions

The inherent reactivity differences at the C2, C4, and C5 positions of the thiazole ring allow for regioselective functionalization. The C2 position is readily deprotonated by strong bases to form an ylide, which can then react with various electrophiles. wikipedia.org This reactivity is exploited in the synthesis of 2-substituted thiazoles.

The C5 position is the primary site for electrophilic attack. nih.gov For instance, Vilsmeier-Haack formylation reactions on substituted 4-aryl-2-aminothiazole derivatives can lead to formylation at the thiazole ring, the phenyl group, or the amino group, depending on the reaction conditions and substituents. researchgate.net

The development of a novel 2H-thiazolo[4,5-d] nih.govrsc.orgnih.govtriazole (ThTz) system highlights the potential for selective functionalization. rsc.org The sulfone moiety on the thiazole ring of this system acts as a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, while the triazole ring can also be functionalized. rsc.org

Cycloaddition Reactions Involving Thiazole Carboxylates

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Thiazole and its derivatives, including thiazole carboxylates, can participate in various cycloaddition reactions, acting as either the diene or dienophile component. nih.gov

[3+2]-Cycloadditions and Thiadiazoline Intermediates

[3+2]-cycloaddition reactions are particularly useful for synthesizing five-membered rings. One notable example is the cycloaddition of 1,2,3-thiadiazoles with isonitriles to produce 4,5-disubstituted thiazoles. rsc.org This reaction proceeds through a thioketene (B13734457) intermediate. rsc.org Another approach involves the reaction of thiazole carbene-derived C(+)-C-Se(-) 1,3-dipoles with electron-deficient alkenes and alkynes to form dihydroselenophenes and selenopheno[2,3-b]pyrazines, respectively. nih.gov These reactions likely proceed through a [3+2] cycloaddition followed by transformations of the resulting thiazole-spiro-selenophene intermediates. nih.gov

The synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles has been achieved via the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with CF3CN. rsc.org Furthermore, multicomponent reactions involving an ethylene (B1197577) derivative based on an imidazo[2,1-b]thiazole (B1210989) scaffold, isatin, and a secondary amine afford spirooxindole hybrids through a [3+2] cycloaddition of an in situ generated azomethine ylide. mdpi.com

| Reactants | Product Type | Key Intermediate | Reference |

| 1,2,3-Thiadiazoles and Isonitriles | 4,5-Disubstituted Thiazoles | Thioketene | rsc.org |

| Thiazole Carbene-Derived C-C-Se 1,3-Dipoles and Alkenes/Alkynes | Dihydroselenophenes/Selenopheno[2,3-b]pyrazines | Thiazole-spiro-selenophene | nih.gov |

| Pyridinium 1,4-Zwitterionic Thiolates and CF3CN | 2-Trifluoromethyl 4,5-Disubstituted Thiazoles | Not specified | rsc.org |

| Imidazo[2,1-b]thiazole, Isatin, and Secondary Amine | Spirooxindole Hybrids | Azomethine Ylide | mdpi.com |

[3+3]-Cyclocondensation Reactions

While less common for thiazole carboxylates, [3+3]-cyclocondensation reactions are a viable strategy for constructing six-membered rings. The classic Knorr synthesis of pyrazoles, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, can be adapted for multicomponent reactions to synthesize complex heterocyclic systems. nih.govbeilstein-journals.org For example, 1-(thiazol-2-yl)pyrazole-3-carboxylates can be synthesized in a one-pot process starting from β-bromocarbonyl compounds and 2-(propane-2-ylidene)thiosemicarbazide, which first form a thiazolylhydrazone via Hantzsch thiazole synthesis, followed by cyclocondensation. nih.gov

1,3-Dipolar Cycloaddition Processes

The thiazole ring, particularly when part of a mesoionic structure, can participate in 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic systems. A notable example is the intramolecular 1,3-dipolar cycloaddition of mesoionic 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates, which bear a structural resemblance to N-acyl thiazolium salts. These intermediates, generated from N-acyl-2-phenylthiazolidine-4-carboxylic acids, can possess an internal dipolarophile, leading to the formation of chiral 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers. mdpi.com This type of reaction underscores the potential of the thiazole scaffold to act as a 1,3-dipole, facilitating the stereoselective synthesis of fused heterocyclic systems.

Mesoionic 1,3-thiazolium-4-olates, also known as thioisomünchnones, are another class of dipoles derived from the thiazole core that readily undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.orgresearchgate.net The regioselectivity and outcome of these cycloadditions are influenced by steric and electronic factors of both the dipole and the dipolarophile. While specific examples involving a carboxylate group at the 5-position of the mesoionic thiazole are not extensively documented, the principles of these cycloadditions provide a framework for predicting the reactivity of analogous 1,3-thiazole-5-carboxylate derived mesoionic compounds.

Metal-Catalyzed Transformations and C-H Functionalization

Metal catalysis has emerged as a powerful tool for the functionalization of the 1,3-thiazole-5-carboxylate scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Copper-Catalyzed Oxidative Cleavage Reactions

While copper-catalyzed reactions are prevalent in heterocyclic chemistry, specific examples of copper-catalyzed oxidative cleavage of the 1,3-thiazole-5-carboxylate ring are not well-documented in the reviewed literature. However, related studies on the oxidative ring-opening of benzothiazole (B30560) derivatives provide insights into potential reaction pathways. For instance, the oxidation of benzothiazoles can lead to ring cleavage and the formation of acylamidobenzene sulfonate esters. researchgate.net It is plausible that under specific copper-catalyzed oxidative conditions, the thiazole ring of a 1,3-thiazole-5-carboxylate could undergo a similar cleavage, potentially yielding functionalized acyclic products. The electron-withdrawing nature of the carboxylate group at the 5-position would likely influence the susceptibility of the ring to oxidative attack. Further research is needed to explore the viability and mechanisms of such transformations on the 1,3-thiazole-5-carboxylate scaffold.

Reactive Intermediates and Mechanistic Studies

The diverse reactivity of the 1,3-thiazole-5-carboxylate scaffold can be rationalized by considering the formation and behavior of key reactive intermediates, such as thiocarbonyl ylides and zwitterionic species.

Thiocarbonyl Ylide Generation and Reactivity

Thiocarbonyl ylides are versatile 1,3-dipoles that can be generated from various precursors and participate in a range of cycloaddition and electrocyclization reactions. researchgate.net While direct generation from Sodium 1,3-thiazole-5-carboxylate is not a standard method, N-alkylation of the thiazole nitrogen would lead to a thiazolium salt. Deprotonation of such a salt at the C2 position could potentially lead to the formation of a transient N-heterocyclic carbene, which upon ring opening could generate a thiocarbonyl ylide.

A more common method for generating thiocarbonyl ylides involves the thermal or photochemical decomposition of 2,5-dihydro-1,3,4-thiadiazoles. uzh.chicm.edu.pl These ylides can then be trapped by various dipolarophiles. researchgate.net For example, the thermal decomposition of 2,5-dihydro-1,3,4-thiadiazoles in the presence of NH-azoles leads to the formation of S,N-acetals, indicating the successful trapping of the intermediate thiocarbonyl ylide. uzh.chicm.edu.pl The reactivity of these ylides in [3+2] cycloaddition reactions with electron-deficient dipolarophiles provides a powerful method for the synthesis of functionalized five-membered sulfur-containing heterocycles. acs.org

Zwitterionic Species in Thiazole Chemistry

Zwitterionic intermediates play a crucial role in many reactions involving thiazole derivatives, particularly in cycloaddition reactions. The formation of a zwitterionic species can influence the mechanism, regioselectivity, and stereoselectivity of the reaction. researchgate.net

Furthermore, the cycloaddition of pyridinium 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime to synthesize 2-trifluoromethyl-4,5-disubstituted thiazoles highlights the importance of zwitterionic species in thiazole synthesis. nih.gov While mechanistic studies on cycloadditions involving aryl azides and ethyl propiolate did not succeed in localizing a zwitterionic intermediate, they did suggest the possibility of forming zwitterions with an "extended" conformation on parallel reaction paths. mdpi.com These studies underscore the complex nature of these reactions and the potential for zwitterionic species to be involved, even if they are not always directly observable as stable intermediates.

Advanced Spectroscopic and Structural Characterization of 1,3 Thiazole 5 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, a detailed map of the molecular framework can be constructed.

The ¹H-NMR spectrum of 1,3-thiazole-5-carboxylate provides distinct signals for the protons on the thiazole (B1198619) ring. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the heteroatoms within the ring.

For the parent 1,3-thiazole-5-carboxylic acid, the proton at the C2 position typically appears at a downfield chemical shift due to the adjacent sulfur and nitrogen atoms. The proton at the C4 position is also observed in the aromatic region. Upon formation of the sodium salt, the electronic environment of the ring is slightly altered, which can lead to minor shifts in the proton resonances.

In substituted derivatives, the chemical shifts can vary significantly. For example, in 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid, the aromatic protons of the fluorophenyl group appear as a multiplet in the range of δ 7.41–8.26 ppm. mdpi.com The carboxylic acid proton itself is highly deshielded and often appears as a broad singlet at very low field, around δ 14.43 ppm in DMSO-d₆. mdpi.com

Table 1: Typical ¹H-NMR Chemical Shifts for the 1,3-Thiazole-5-Carboxylate Core

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 9.0 | Singlet |

| H4 | 7.8 - 8.3 | Singlet |

| -COOH | 10.0 - 14.0 | Broad Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiazole ring are characteristic and aid in confirming the structure.

The carbon of the carboxylate group (C=O) is typically found in the range of 160-170 ppm. The C2 carbon of the thiazole ring is highly deshielded and appears downfield, often above 150 ppm. The C4 and C5 carbons also have distinct chemical shifts that are influenced by the substituents on the ring. nih.gov In 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the C5 carbon of the thiazole ring gives a signal at approximately 110–115 ppm. nih.gov

Table 2: Typical ¹³C-NMR Chemical Shifts for the 1,3-Thiazole-5-Carboxylate Core

| Carbon Position | Typical Chemical Shift (δ, ppm) |

| C2 | 150 - 160 |

| C4 | 135 - 145 |

| C5 | 120 - 130 |

| C=O (Carboxylate) | 160 - 170 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

For derivatives containing fluorine atoms, ¹⁹F-NMR spectroscopy is a highly sensitive and informative technique. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for studying substituent effects. In compounds like 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid, the ¹⁹F-NMR spectrum would show distinct signals for the fluorine atom on the phenyl ring and the trifluoromethyl group, providing crucial information about the electronic structure of the molecule. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of sodium 1,3-thiazole-5-carboxylate will exhibit characteristic absorption bands for the carboxylate group and the thiazole ring. The strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group are typically observed in the regions of 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. These bands are a key diagnostic feature for the presence of the carboxylate salt.

The thiazole ring itself has a series of characteristic vibrations. The C=N and C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the thiazole ring protons usually appear above 3000 cm⁻¹. The C-S stretching vibration is typically weaker and found at lower wavenumbers. For thiazole-2-carboxylate, the vibrational spectra have been studied in detail, providing a good reference for the 5-carboxylate isomer. tandfonline.com In some thiazole derivatives, a sharp medium intensity signal corresponding to the thiazole-methine group stretching vibration can be seen around 3100–3180 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 |

| Thiazole Ring | C=N Stretch | 1600 - 1500 |

| Thiazole Ring | C=C Stretch | 1550 - 1450 |

| Thiazole Ring | C-H Stretch | > 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which helps in its structural elucidation. For this compound, the mass spectrum would ideally be obtained on the corresponding carboxylic acid.

The electron impact (EI) mass spectrum of 1,3-thiazole-5-carboxylic acid is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (129.14 g/mol ). sigmaaldrich.com The fragmentation pattern would likely involve the initial loss of the carboxyl group (-COOH) as a radical, leading to a prominent peak at m/z 84. Further fragmentation of the thiazole ring would result in smaller characteristic ions. The fragmentation of carboxylic acids often involves the loss of water (M-18) or the formyl radical (M-29). libretexts.orgmiamioh.edu The stable nature of the aromatic thiazole ring might lead to the molecular ion being one of the more abundant peaks in the spectrum. libretexts.org In the mass spectra of some thiazole derivatives, the presence of sulfur isotopes results in observable M+2 peaks. sapub.org

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,3-Thiazole-5-Carboxylic Acid

| m/z | Proposed Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 112 | [M - OH]⁺ |

| 84 | [M - COOH]⁺ |

| 57 | [C₂HNS]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel 1,3-thiazole-5-carboxylate derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula.

Research on various thiazole carboxamide derivatives has utilized HRMS to confirm the successful synthesis of target compounds. nih.gov The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, in the study of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, accurate mass measurements were critical for confirming molecular formulas and studying fragmentation patterns. nih.gov The data obtained from HRMS analysis are often presented as a comparison between the calculated mass for the proposed chemical formula and the experimentally found mass.

Table 1: Example of High-Resolution Mass Spectrometry Data for a Thiazole Derivative

| Molecular Formula | Ion Type | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|---|

| C₁₈H₁₆N₂O₄S | [M+H]⁺ | 373.0904 | 373.0901 | -0.8 |

This table is illustrative and represents typical data obtained in HRMS analysis of thiazole derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry (MS) for the analysis of moderately polar and thermally labile molecules like thiazole-5-carboxylates. This method is particularly useful because it typically generates intact molecular ions, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, with minimal fragmentation. nih.govnih.gov

Studies on newly synthesized 4-phenyl-1,3-thiazole derivatives have employed ESI-MS to record the molecular ion peaks, which were found to be consistent with their proposed molecular formulas. nih.gov ESI-MS is also a cornerstone in studies that differentiate between isomers. nih.gov By coupling ESI with tandem mass spectrometry (MS/MS), researchers can induce fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation is crucial for structural elucidation. For example, a common fragmentation pathway observed in the CID mass spectra of related 1,2,3-thiadiazole (B1210528) derivatives is the loss of a nitrogen molecule (N₂). nih.govmdpi.com This ability to control fragmentation helps in confirming the core structure and the nature of substituents on the thiazole ring.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) for Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. mdpi.comnih.gov For thiazole derivatives, obtaining a single crystal of suitable quality is a critical step. The successful diffraction of X-rays by the crystal lattice allows for the generation of an electron density map, from which the exact atomic positions can be resolved. novapublishers.com

In research focused on developing new inhibitors, the X-ray complex structures of promising thiazole analogues have been determined to confirm how they bind to their target enzymes. nih.gov This information is invaluable for guiding further drug design. The structures of various novel heterocyclic systems incorporating thiazole or thiadiazole rings have been definitively confirmed using SC-XRD, with the solid-state structure aligning perfectly with data from other spectroscopic techniques. mdpi.commdpi.com

Table 2: Representative Crystallographic Data for a Fused Thiazole/Thiadiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 16.345 |

| c (Å) | 11.201 |

| β (°) | 109.54 |

| Volume (ų) | 1468.9 |

This table is based on representative data from crystallographic studies of related heterocyclic compounds and serves as an example. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD data allows for a detailed analysis of how molecules are arranged in the crystal lattice. This supramolecular assembly is governed by a network of non-covalent intermolecular interactions. In fused heterocyclic systems containing triazole and thiadiazole rings, molecular packing has been shown to be dominated by interactions such as N…H, S…H, and C…C contacts. mdpi.com

Electronic Absorption and Fluorescence Spectroscopy

This area of spectroscopy investigates the interaction of ultraviolet and visible light with the molecules, providing insight into their electronic structure.

UV-Visible (UV-Vis) Absorption Characteristics

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light. Thiazole-5-carboxylate derivatives and related compounds exhibit characteristic absorption bands in the UV-Vis spectrum. dergipark.org.tr The position (λmax) and intensity of these bands are dependent on the specific structure of the molecule, including its substituents and the solvent used.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the electronic transitions of thiazole derivatives. scielo.org.zaresearchgate.net These calculations often show that the main absorption bands correspond to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. scielo.org.za For example, one study on a thiazolidinone derivative calculated significant absorption peaks at 342.90 nm and 405.85 nm. scielo.org.za In another design study for photoactive materials, a thiazole derivative was engineered to have strong absorption in the red-light region, with a simulated spectrum showing strong absorbance around 625 nm and 720 nm. researchgate.net The presence of a single, well-defined absorption peak can also suggest that the compound exists in a single tautomeric form in the solution under study. dergipark.org.tr

Table 3: UV-Visible Absorption Data for Selected Thiazole and Thiadiazole Derivatives

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| (2Z, 5Z)-2,5-bis((5-allylidene)thiazolidinone derivative | - | 342.90, 405.85, 522.01 (Calculated) | scielo.org.za |

| 1,3,4-Thiadiazole derivatives | Chloroform | 266 - 368.5 | dergipark.org.tr |

Photophysical Properties and Luminescence Studies

The 1,3-thiazole ring is an intrinsically fluorescent heterocycle, a property that forms the basis for its incorporation into a wide range of functional dyes and materials. mdpi.comscientificarchives.com The photophysical characteristics of 1,3-thiazole-5-carboxylate derivatives are significantly influenced by the nature of substituents on the thiazole core, the solvent environment, and their aggregation state. Thiazole-based compounds are known for their applications as fluorescent dyes, in organic light-emitting diodes (OLEDs), and as sensors. mdpi.comchim.it

The carboxylate group at the 5-position, being an electron-withdrawing group, plays a crucial role in modulating the electronic and photophysical properties of the thiazole system. The inherent electron-accepting nature of the thiazole ring is enhanced by this substitution, which can be further tuned by introducing various donor or acceptor groups at other positions of the ring. nih.govmdpi.com This donor-π-acceptor (D-π-A) architecture is a common strategy for designing organic fluorophores with desirable properties.

Research on related thiazole derivatives provides insight into the expected photophysical behavior. For instance, studies on carbazole-thiazole dyes, where the thiazole acts as an electron-accepting unit, have demonstrated how systematic chemical modifications can tune emission properties. nih.govmdpi.com The introduction of different halogen atoms (F, Cl, Br) onto a phenyl group attached to the thiazole ring resulted in a variation of the fluorescence quantum yield (ΦF). mdpi.com A decrease in the quantum yield was observed when moving from fluorine to bromine, a phenomenon attributed to the heavy atom effect which promotes intersystem crossing over fluorescence. mdpi.com

The fluorescence lifetimes (τFl) for these derivatives were in the nanosecond range and showed a slight increase with heavier halogen substituents. mdpi.com Concurrently, the radiative decay rate constant (kr) decreased, reflecting the influence of the substituent's electron-withdrawing strength on the deactivation pathways of the excited state. mdpi.com

The table below summarizes key photophysical data for a series of carbazole-thiazole derivatives, illustrating the impact of substitution on their luminescent properties in Chloroform (CHCl3).

| Compound | λabs (nm) | λfl (nm) | Stokes Shift (cm⁻¹) | ΦF (%) | τFl (ns) | kr (10⁷ s⁻¹) |

| C-F | 405 | 459 | 2941 | 11.37 | 1.234 | 9.21 |

| C-Cl | 405 | 460 | 2999 | 10.98 | 1.261 | 8.71 |

| C-Br | 405 | 461 | 3057 | 7.33 | 1.265 | 5.79 |

| Data sourced from a study on carbazole-thiazole derivatives. mdpi.com |

Luminescence in thiazole derivatives is not limited to organic molecules in solution. They are also critical components in the construction of luminescent metal-organic frameworks (LMOFs). mdpi.comscientificarchives.com In these materials, thiazole-carboxylate linkers can coordinate with metal ions, such as Zn(II) or Cd(II), to form extended structures. scientificarchives.com The luminescence in these LMOFs often originates from the organic linker (ligand-based emission). The rigid framework can enhance emission intensity by reducing non-radiative decay pathways associated with molecular vibrations and rotations. scientificarchives.com The dangling N and S atoms of the thiazole ring within these polymers can also interact with analytes, leading to luminescence quenching or enhancement, forming the basis for chemical sensors. mdpi.com

Vertical Electronic Transition State Investigations

The electronic absorption spectra of thiazole derivatives are governed by vertical electronic transitions from the ground state (S₀) to various excited states (Sₙ). Theoretical and experimental studies on the thiazole molecule provide a fundamental understanding of these transitions. The vacuum ultraviolet (VUV) absorption spectrum of thiazole reveals a series of intense bands corresponding to transitions to both valence and Rydberg states. researchgate.net

The primary electronic transitions in the near-UV and visible regions for thiazole derivatives are typically of π→π* and n→π* character. researchgate.net

π→π Transitions:* These are generally high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the thiazole ring, these transitions involve the conjugated system of the heterocycle. The presence of a 5-carboxylate group, being a π-withdrawing substituent, extends the conjugation and lowers the energy of the π* orbitals. This typically leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital. They are typically weaker in intensity than π→π* transitions. researchgate.net

Computational studies using ab initio multi-reference configuration interaction (CI) methods have been employed to calculate the energies of these electronic states. researchgate.net For the parent thiazole molecule, the lowest energy absorption bands are dominated by intense π→π* (A') valence states. researchgate.net The order of the highest occupied molecular orbitals (HOMOs) is crucial in determining the lowest energy transitions. For thiazole, the order has been determined as π < σ(LPN) < π, where LPN refers to the lone pair on the nitrogen atom. researchgate.net

The introduction of the 5-carboxylate group significantly perturbs this electronic structure. The electron-withdrawing nature of the carboxylate group stabilizes both the σ and π orbitals of the thiazole ring, but it has a more pronounced effect on the lowest unoccupied molecular orbital (LUMO), lowering its energy. This reduction in the HOMO-LUMO energy gap is the primary reason for the red-shifted absorption observed in these derivatives.

Theoretical investigations into related benzothiazole-thiazole derivatives designed as fluorescent probes have utilized Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis to understand the charge redistribution upon photoexcitation. nih.gov Such studies reveal that upon excitation, an intramolecular charge transfer (ICT) often occurs from an electron-donating part of the molecule to the electron-accepting thiazole moiety. For a this compound, the thiazole-carboxylate unit itself acts as the primary acceptor. The nature of vertical transitions can be further modulated by introducing donor groups elsewhere on the molecule, creating a pronounced D-π-A system where the transition takes on significant ICT character.

The table below lists the calculated vertical ionization energies for the parent thiazole molecule, which provides a basis for understanding the energy levels from which electronic transitions originate.

| Molecular Orbital | Vertical Ionization Energy (eV) |

| π₃ | 9.50 |

| π₂ | 10.24 |

| σN | 10.48 |

| σS | 12.78 |

| π₁ | 13.5 |

| Data represents the first five outermost molecular orbitals of thiazole based on ab initio SCF-MO calculations. |

Computational Chemistry and Molecular Modeling of 1,3 Thiazole 5 Carboxylate Systems

Quantum Mechanical Studies

Quantum mechanical methods are employed to elucidate the fundamental electronic structure and properties of molecules. For 1,3-thiazole-5-carboxylate systems, these studies provide a detailed understanding of molecular geometry, stability, and electronic transitions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study thiazole (B1198619) derivatives to determine properties like electron density and to assess the electronic properties of these compounds. nih.govnih.gov DFT studies are instrumental in understanding the structure, reactivity, and spectroscopic properties of thiazole-based systems. nih.govnih.gov For instance, DFT calculations have been successfully used to design thiazole derivative molecules with low energy gaps for applications in dye-sensitized solar cells. neliti.comresearchgate.net The theory is also employed to explore the structural and electronic analysis of newly synthesized compounds. researchgate.net In the context of drug design, DFT has been used to assess the anti-Alzheimer's potency of thiazole analogs and to explain the activity of potential anticancer compounds. nih.govnih.gov

Basis Set Selection and Optimization of Molecular Geometry

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. In the study of thiazole-5-carboxylic acid (T5CA), the B3LYP functional combined with the 6-311++G(d,p) basis set has been utilized to investigate its conformational landscape. indexcopernicus.com This level of theory allows for the calculation of the potential energy distribution as a function of the carboxylic group's orientation. Such calculations have identified multiple conformers at minimum energy. indexcopernicus.com For T5CA, four stable conformers were identified, with the most stable planar structures being significantly lower in energy than the non-planar ones. indexcopernicus.com The relative energies of the less stable conformers were found to be approximately 0.14, 27.11, and 29.84 kJ/mol higher than the most stable structure. indexcopernicus.com The selection of appropriate basis sets, such as 6-311++G** and aug-cc-pvdz, is crucial for obtaining reliable results for geometrical parameters and other molecular properties. nih.gov

Relative Energies of Thiazole-5-Carboxylic Acid Conformers

| Conformer | Relative Energy (kJ/mol) | Planarity of Carboxylic Acid Group |

|---|---|---|

| T5CA_1 | 0.00 | Planar |

| T5CA_2 | 0.14 | Planar |

| T5CA_3 | 27.11 | Non-planar |

| T5CA_4 | 29.84 | Non-planar |

Data sourced from a conformational analysis study using DFT at the B3LYP/6-311++G(d,p) level of theory. indexcopernicus.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and stabilization energies within a molecule. acs.org For thiazole derivatives, NBO analysis is used to calculate stabilization and donor-acceptor orbital interaction energies for different conformations. indexcopernicus.com This method helps in analyzing the delocalization of electronic charges and the charge density transfer between different fragments of the system. acs.org For example, in studies of thiazole azo dyes, NBO analysis has been used to understand the intramolecular charge transfer (ICT) from a donor group to an acceptor group, which is crucial for their nonlinear optical (NLO) properties. nih.govnih.gov The analysis can reveal significant stabilization energies arising from these interactions, with values as high as 24.1 kcal/mol being reported for strong intramolecular interactions in certain thiazole-based hydrazones. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic absorption properties and excited states of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate excitation energies, oscillator strengths, and absorption wavelengths (λmax). acs.org TD-DFT calculations have been performed on thiazole-5-carboxylic acid conformers to determine their excited state energies and to plot their absorption spectra. indexcopernicus.com For thiazole derivatives designed for use in dye-sensitized solar cells, TD-DFT is employed to simulate their UV-Vis absorption spectra and predict their performance. neliti.comresearchgate.net These calculations can identify the most stable form with the highest oscillator strength, as seen in the case of T5CA where the second singlet state (S2) was found to be the most significant. indexcopernicus.com The method is also crucial for understanding the electronic transitions, such as HOMO → LUMO transitions, that govern the absorption properties of these compounds. acs.org

Calculated Absorption Data for Thiazole-Based Hydrazones (TD-DFT)

| Compound | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (fos) | Major MO Contribution |

|---|---|---|---|---|

| TCAH1 | 333.2 | 3.721 | 0.705 | H → L (97%) |

| TCAH4 | 340.4 | 3.642 | 0.882 | H → L (96%) |

| TCAH7 | 335.0 | 3.701 | 0.777 | H → L (97%) |

| TCAH8 | 342.9 | 3.615 | 0.785 | H → L+2 (70%) |

Data shows the calculated maximum absorption wavelengths (λmax), excitation energies, oscillator strengths, and major molecular orbital contributions for selected thiazole derivatives using TD-DFT with the B3PW91/6-311G(d,p) functional. acs.org H and L refer to HOMO and LUMO, respectively.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For thiazole derivatives, MD simulations are particularly valuable for investigating the stability of protein-ligand complexes. nih.govplos.org These simulations can confirm and validate results from molecular docking studies by assessing the conformational stability of the ligand within the active site of a protein. nih.govplos.orgresearchgate.net For example, MD simulations running for a 50 ns time span have been used to demonstrate a compound's ability to engage with a protein's binding site. nih.gov Typical simulation conditions involve maintaining a constant temperature (e.g., 300K) and pressure (e.g., 1.0325 bar) using an NVT (constant number of particles, volume, and temperature) ensemble for system equilibration. nih.govplos.org Analysis of the MD trajectory can provide insights into root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and hydrogen bond interactions, all of which confirm the stable binding of the ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. psu.edu QSAR studies are performed on thiazole derivatives to develop validated models that can predict the bioactivities of novel compounds. researchgate.netnih.gov These models are built by correlating the biological activity with molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of thiazole–chalcone hybrids, the molecular descriptors AATS8i, AVP-1, MoRSEE17, and GATSe7 were found to be significant in predicting the structure-activity relationship. researchgate.netnih.gov QSAR modeling is a key component in rational drug design, helping to identify the structural features that are crucial for a specific biological response. psu.edu These studies have been applied to various biological targets, including antitubulin agents, where physicochemical parameters were correlated with cytotoxic activity. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a cornerstone of 3D-QSAR studies, providing a framework to correlate the biological activity of a series of molecules with their 3D steric and electrostatic fields. nih.govmdpi.com In the context of 1,3-thiazole derivatives, CoMFA models have been instrumental in identifying key structural features that govern their inhibitory activities. For instance, in studies of various enzyme inhibitors, CoMFA contour maps highlight regions where steric bulk is either favored or disfavored for optimal biological activity. nih.gov

Typically, a CoMFA model is built using a training set of compounds with known activities. The resulting model's predictive power is then validated using a test set. A statistically robust CoMFA model, characterized by a high cross-validation coefficient (q²) and non-cross-validated correlation coefficient (r²), can reliably predict the activity of novel, untested compounds. mdpi.com For example, a CoMFA model for a series of inhibitors might reveal that a bulky substituent at a specific position on the thiazole ring enhances activity, as indicated by a green contour map in that region. nih.gov Conversely, yellow contours would suggest that steric hindrance in that area is detrimental. nih.gov Similarly, blue and red contours represent regions where electropositive and electronegative charges, respectively, are favorable for activity. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

Expanding on the principles of CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) offers a more comprehensive assessment by incorporating additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govmdpi.com This multifaceted approach often leads to more predictive and detailed 3D-QSAR models.